molecular formula C21H26ClN B001050 Terbinafine hydrochloride CAS No. 78628-80-5

Terbinafine hydrochloride

Cat. No. B001050
CAS RN: 78628-80-5
M. Wt: 327.9 g/mol
InChI Key: BWMISRWJRUSYEX-SZKNIZGXSA-N
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Description

Synthesis Analysis

The synthesis of Terbinafine hydrochloride involves several chemical reactions, aiming to develop efficient methods for its production. A notable study by Jia (2001) developed a modification of the general route for the synthesis of Terbinafine, which involved the reaction of 1 bromo 6,6 dimethyl 2 hepten 4 yne with N-methyl-1-naphthalenemethanamine, among other steps, to improve the synthesis process (Jia, 2001).

Molecular Structure Analysis

Research on Terbinafine hydrochloride's molecular structure is crucial for understanding its interaction mechanisms and stability. Meng et al. (2013) synthesized a novel antifungal hybrid by intercalating Terbinafine hydrochloride into montmorillonite, significantly expanding its basal spacing, which highlights the compound's ability to form complex structures with other materials for enhanced antifungal activity (Meng, Zhou, & Shen, 2013).

Chemical Reactions and Properties

The chemical properties of Terbinafine hydrochloride, including its reactivity and stability, are essential for its formulation and application. Studies focusing on the controlled release of Terbinafine hydrochloride from various hydrogels have provided insights into its chemical behavior in different environments, demonstrating its pH-sensitive release characteristics and interaction with polymer matrices for sustained antifungal activity (Şen, Uzun, & Güven, 2000).

Physical Properties Analysis

Understanding the physical properties of Terbinafine hydrochloride, such as solubility and permeability, is crucial for its formulation and efficacy. The study by Venkatesh (2023) on enhancing the solubility of Terbinafine hydrochloride using hydrotropic solubilization techniques is a significant contribution to improving its bioavailability and therapeutic effectiveness (Venkatesh, 2023).

Chemical Properties Analysis

The chemical stability and reactivity of Terbinafine hydrochloride are further explored through its interaction with various substances. Abdel-Lateef et al. (2021) developed a resonance Rayleigh scattering method for determining Terbinafine hydrochloride through complexation with erythrosine B, showcasing its chemical interaction capabilities for analytical purposes (Abdel-Lateef et al., 2021).

Scientific Research Applications

  • Ophthalmology

    It is recommended for managing fungal keratitis, with controlled-release in situ ocular nanoemulsion gels showing potential to improve drug delivery and reduce ocular irritation (Tayel, EL-NABARAWI, Tadros, & Abd-Elsalam, 2013).

  • Cosmetic Industry

    Terbinafine hydrochloride is used in identifying its presence in whitening cosmetic products using High Performance Liquid Chromatography (HPLC) (Fatmawati et al., 2022).

  • Dermatology

    Nanovesicle formulations such as transfersomes, menthosomes, and ethosomes enhance skin permeation and antifungal activity, beneficial for treating fungal infections of fingernails or toenails (Zaky, 2016). Also, iontophoresis of terbinafine hydrochloride may aid in delivering higher drug levels more rapidly into skin infection sites (Sachdeva, Kim, Friden, & Banga, 2010).

  • Pulmonary Medicine

    It has potential therapeutic value in managing pulmonary aspergillosis (Almansour, Alfagih, Ali, & Elsayed, 2020).

  • Veterinary Medicine

    Terbinafine hydrochloride can be used for the treatment of microsporosis in cats (Kotnik, Kožuh Eržen, Kužner, & Drobnič-Košorok, 2001).

  • Pharmaceutical Development

    Various formulations, like microemulgels and nanolipidgels, are being investigated for their potential in treating fungal skin infections and enhancing drug delivery and effectiveness (G., N., G., & Avinash B., 2021); (Wavikar & Vavia, 2013).

  • Analytical Chemistry

    It is also a focus in the development of analytical methods for its quantification in various products, using techniques like resonance Rayleigh scattering, capillary electrophoresis, and amperometry (Abdel-Lateef et al., 2021); (Felix et al., 2012).

Safety And Hazards

Terbinafine hydrochloride may cause serious (possibly fatal) liver disease . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Terbinafine hydrochloride is currently applied both orally and topically . Research is ongoing to develop materials that can efficiently encapsulate drugs at high concentration, cross the cell membrane, and release the cargo at the target site in a controlled manner for a prescribed period of time . This system can reduce patient expenses and the risks of toxicity, as it can increase drug efficacy, specificity, and tolerability, and the therapeutic index of corresponding drugs .

properties

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISRWJRUSYEX-SZKNIZGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229223
Record name Terbinafine hydrochloride
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Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbinafine hydrochloride

CAS RN

78628-80-5
Record name Terbinafine hydrochloride
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Record name Terbinafine hydrochloride [USP:JAN]
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Record name Terbinafine hydrochloride
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Record name Terbinafine hydrochloride
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Record name [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride
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Record name (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
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Record name TERBINAFINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,960
Citations
N Celebi, S Ermiş, S Özkan - Drug development and industrial …, 2015 - Taylor & Francis
The purpose of this study was to prepare hydrogels and microemulsion (ME)-based gel formulations containing 1% terbinafine hydrochloride (TER-HCL) and to evaluate the use of …
Number of citations: 45 www.tandfonline.com
İ Özcan, Ö Abacı, AH Uztan, B Aksu, H Boyacıoğlu… - Aaps Pharmscitech, 2009 - Springer
… In the present study, topical gel formulations of terbinafine hydrochloride (T-HCl) were prepared using different types of chitosan at different molecular weight, and the antifungal …
Number of citations: 73 link.springer.com
B Gaba, M Fazil, S Khan, A Ali, S Baboota… - Bulletin of Faculty of …, 2015 - Elsevier
The main aim of the present study was to develop and evaluate Terbinafine HCl (TH)-loaded nanostructured lipid carrier (NLC) for the treatment of fungal infection via topical …
Number of citations: 208 www.sciencedirect.com
H Vaghasiya, A Kumar, K Sawant - European journal of pharmaceutical …, 2013 - Elsevier
The study describes the development and evaluation of solid lipid nanoparticles (SLNs) of terbinafine hydrochloride (TH) for sustained release and skin targeting. TH-loaded SLNs were …
Number of citations: 175 www.sciencedirect.com
PS Jain, AJ Chaudhari, SA Patel, ZN Patel… - Pharmaceutical …, 2011 - Elsevier
… terbinafine hydrochloride from bulk and pharmaceutical formulation. Results: The λmax of terbinafine hydrochloride … tool for routine analysis of terbinafine hydrochloride in the bulk and …
Number of citations: 58 www.sciencedirect.com
S Tuncay Tanrıverdi, S Hilmioğlu Polat… - Journal of liposome …, 2016 - Taylor & Francis
Onychomycosis is a fungal infection of nail unit that is caused by dermatophytes. Oral Terbinafine hydrochloride (TBF-HCl) is being used for the treatment of onychomycosis since 24 …
Number of citations: 53 www.tandfonline.com
Y Yang, R Ou, S Guan, X Ye, B Hu, Y Zhang, S Lu… - Drug …, 2015 - Taylor & Francis
… Context: Terbinafine hydrochloride is an antifungal drug for … Terbinafine hydrochloride-loaded liposome is expected to … skin penetration terbinafine hydrochloride transfersomes with …
Number of citations: 41 www.tandfonline.com
NI Elsherif, RN Shamma, G Abdelbary - Aaps Pharmscitech, 2017 - Springer
Treating a nail infection like onychomycosis is challenging as the human nail plate acts as a formidable barrier against all drug permeation. Available oral and topical treatments have …
Number of citations: 78 link.springer.com
SA Iizhar, IA Syed, R Satar, SA Ansari - Journal of advanced research, 2016 - Elsevier
… The present study investigates the entrapment of terbinafine hydrochloride (TH) in ethosomal vesicles via unsonicated and sonication method. Carbopol 934P was incorporated in the …
Number of citations: 81 www.sciencedirect.com
M Şen, C Uzun, O Güven - International journal of pharmaceutics, 2000 - Elsevier
Adsorption and controlled release of terbinafine hydrochloride (TER-HCl) to and from pH sensitive poly(acrylamide/maleic acid) (P(AAm/MA)) hydrogels were investigated. P(AAm/MA) …
Number of citations: 111 www.sciencedirect.com

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